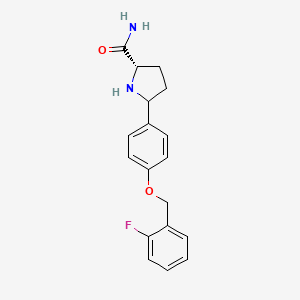
(2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as FLX-787 or Dynacirc CR and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The mechanism of action of (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of certain ion channels in the nervous system. Specifically, it has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide has a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to reduce muscle cramps and spasms in animal models of neuromuscular disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide in lab experiments is its specificity for voltage-gated sodium channels. This allows researchers to selectively study the effects of inhibiting these channels without affecting other ion channels. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve significant effects.
Direcciones Futuras
There are several future directions for research involving (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide. One area of interest is its potential for treating chronic pain conditions, such as neuropathic pain and fibromyalgia. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns. Finally, there is potential for developing more potent analogs of this compound that may have improved therapeutic properties.
Métodos De Síntesis
The synthesis of (2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide involves a series of chemical reactions. The starting materials for the synthesis include 2-fluorobenzyl alcohol, 4-hydroxybenzaldehyde, and L-proline. The reaction proceeds through several steps, including condensation, cyclization, and amide formation, to produce the final product.
Aplicaciones Científicas De Investigación
(2S)-5-(4-((2-Fluorobenzyl)oxy)phenyl)pyrrolidine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain conditions. Additionally, it has been studied for its potential to treat muscle cramps, spasms, and other neuromuscular disorders.
Propiedades
IUPAC Name |
(2S)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)/t16?,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCETIFNOFKEU-DJNXLDHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N[C@@H]1C(=O)N)C2=CC=C(C=C2)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

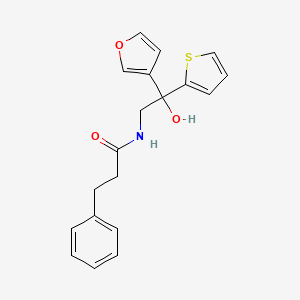

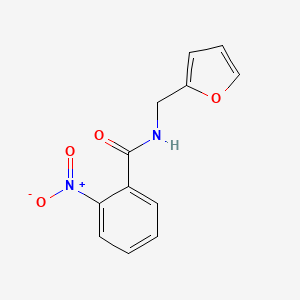


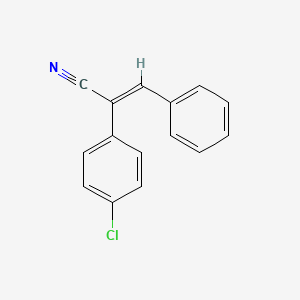
![5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2911191.png)
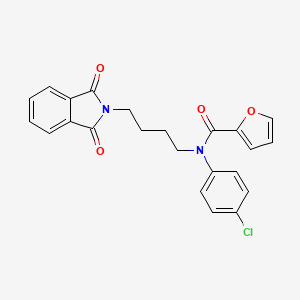
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)methanesulfonamide](/img/structure/B2911196.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B2911199.png)
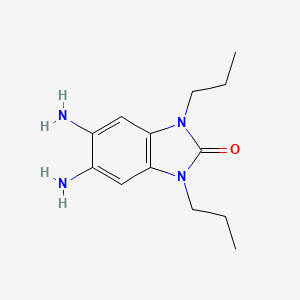
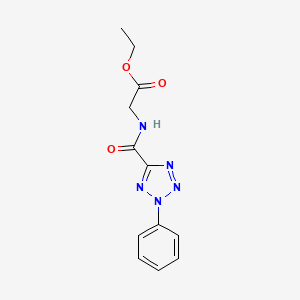

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2911207.png)